REACTION_CXSMILES
|
Cl.[C:2]([CH2:4][C:5](=[NH:9])[O:6][CH2:7][CH3:8])#[N:3].[N:10]#[C:11]N>C1C=CC=CC=1>[C:11]([N:9]=[C:5]([O:6][CH2:7][CH3:8])[CH2:4][C:2]#[N:3])#[N:10] |f:0.1|
|
Name
|
|
Quantity
|
44.7 g
|
Type
|
reactant
|
Smiles
|
Cl.C(#N)CC(OCC)=N
|
Name
|
|
Quantity
|
13.29 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
is stirred under nitrogen for fifteen hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cyanamide is purified by ether extraction and concentration of the soluble portion in vacuo
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
FILTRATION
|
Details
|
the precipitated ammonium chloride is filtered
|
Type
|
WASH
|
Details
|
The residue is washed twice with 50 ml benzene portions
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases are concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N=C(CC#N)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.36 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |